(2S)-3-[4-(2-ethyl-4-methoxyphenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Overview
Description
(2S)-3-[4-(2-ethyl-4-methoxyphenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-[4-(2-ethyl-4-methoxyphenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. The Fmoc group is commonly used to protect the amino group during peptide synthesis. The synthetic route may involve:
Protection of the amino group: The amino group is protected using the Fmoc group under basic conditions.
Coupling reactions: The protected amino acid is coupled with other reactants using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The Fmoc group is removed using a base such as piperidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are essential for its applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-[4-(2-ethyl-4-methoxyphenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S)-3-[4-(2-ethyl-4-methoxyphenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Studied for its potential role in biological processes and interactions with proteins.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (2S)-3-[4-(2-ethyl-4-methoxyphenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets. The Fmoc group plays a crucial role in protecting the amino group during synthesis, allowing for selective reactions. The compound may interact with enzymes or receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Dichloroaniline: Aniline derivatives with different substitution patterns.
Uniqueness
(2S)-3-[4-(2-ethyl-4-methoxyphenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is unique due to its specific structure and the presence of the Fmoc protecting group. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Properties
IUPAC Name |
(2S)-3-[4-(2-ethyl-4-methoxyphenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31NO5/c1-3-22-19-24(38-2)16-17-25(22)23-14-12-21(13-15-23)18-31(32(35)36)34-33(37)39-20-30-28-10-6-4-8-26(28)27-9-5-7-11-29(27)30/h4-17,19,30-31H,3,18,20H2,1-2H3,(H,34,37)(H,35,36)/t31-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQAGGIJJBVTQP-HKBQPEDESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=CC(=C1)OC)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401113927 | |
Record name | (αS)-2′-Ethyl-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4′-methoxy[1,1′-biphenyl]-4-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401113927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872142-89-7 | |
Record name | (αS)-2′-Ethyl-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4′-methoxy[1,1′-biphenyl]-4-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=872142-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αS)-2′-Ethyl-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4′-methoxy[1,1′-biphenyl]-4-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401113927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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